molecular formula C25H25N3O2 B11649368 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide

Cat. No.: B11649368
M. Wt: 399.5 g/mol
InChI Key: PUTMVWPNMUAYLF-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide is a compound with a complex name, but let’s break it down. Here’s what we know:

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of this compound. While I don’t have specific details on the exact method for this compound, imidazoles are commonly synthesized through reactions like the Debus-Radziszewski reaction or the Knorr synthesis . These methods involve cyclization of appropriate precursors to form the imidazole ring.

Industrial Production:: The industrial production of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide likely involves large-scale synthesis using optimized conditions. Unfortunately, specific industrial methods remain proprietary.

Chemical Reactions Analysis

Reactions:: Imidazoles participate in various chemical reactions, including:

    Oxidation: Imidazoles can be oxidized to imidazolones.

    Reduction: Reduction of imidazoles yields dihydroimidazoles.

    Substitution: Nucleophilic substitution reactions occur at the imidazole ring.

    Other Transformations: Imidazoles can undergo alkylation, acylation, and condensation reactions.

Common Reagents::

    Acids/Bases: Imidazoles can act as either acids or bases due to their amphoteric nature.

    Halogenating Agents: Used for halogenation reactions.

    Alkylating Agents: For alkylation reactions.

Major Products:: The specific products formed depend on the reaction conditions and substituents present. Further research would provide precise details.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide finds applications in:

    Medicine: Investigate its potential as an antitumor, anti-inflammatory, or antiviral agent.

    Chemistry: Explore its reactivity and use as a building block.

    Biology: Study its effects on cellular processes.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Unfortunately, I don’t have specific data on this compound’s mode of action.

Comparison with Similar Compounds

While I lack information on direct analogs, comparing it to structurally related compounds could highlight its uniqueness.

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide

InChI

InChI=1S/C25H25N3O2/c1-25(2,3)18-11-13-20(14-12-18)30-16-23(29)26-19-8-6-7-17(15-19)24-27-21-9-4-5-10-22(21)28-24/h4-15H,16H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

PUTMVWPNMUAYLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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